molecular formula C12H8F4O3 B1580567 Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate CAS No. 3265-71-2

Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B1580567
CAS RN: 3265-71-2
M. Wt: 276.18 g/mol
InChI Key: FLVYOTVMIFECHQ-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate is a chemical compound . Its IUPAC name is 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid .


Molecular Structure Analysis

The molecular weight of this compound is 248.13 . The InChI code is 1S/C10H4F4O3/c1-2-3(10(15)16)4-5(11)6(12)7(13)8(14)9(4)17-2/h1H3,(H,15,16) . This provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 210-211°C . The flash point is 132.8°C and the boiling point is 295.9°C at 760 mmHg . The density of this compound is 1.424g/cm^3 .

Scientific Research Applications

Synthesis of Novel Compounds

A key application of Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate is in the synthesis of novel organic compounds. For instance, Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives using a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, highlighting the compound's role in facilitating complex molecular constructions (Gao, Liu, Jiang, & Li, 2011). Similarly, Zhu et al. (2003) utilized it in a phosphine-catalyzed annulation to synthesize tetrahydropyridines, showcasing its versatility in creating functionalized cyclic structures (Zhu, Lan, & Kwon, 2003).

Catalysis and Reaction Mechanisms

In catalysis, Pacheco et al. (2015) demonstrated its use in Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves for producing biobased terephthalic acid precursors, emphasizing its role in sustainable chemistry (Pacheco, Labinger, Sessions, & Davis, 2015).

Material Science Applications

Furthermore, its derivatives have been explored for material science applications. Ma et al. (2014) reported on the synthesis of benzofuran-4(5H)-ones, which were then used to create polyfunctionalized cinnoline-4-carboxamides, suggesting potential applications in the development of new materials (Ma, Tu, Ning, Jiang, & Tu, 2014).

Biochemical Insights

Although the focus is away from drug use, dosage, and side effects, the chemical's utility in synthesizing compounds that might possess biological activities cannot be ignored. For example, the synthesis of new benzofuran derivatives by Mubarak et al. (2007), which were tested for anti-HIV-1 activities, underscores the potential biochemical applications of compounds synthesized using Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate as a precursor (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4O3/c1-3-18-12(17)5-4(2)19-11-6(5)7(13)8(14)9(15)10(11)16/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVYOTVMIFECHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C(=C2F)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355331
Record name Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate

CAS RN

3265-71-2
Record name Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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